1H-Pyrrolo[3,2,1-IJ]quinazoline
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Overview
Description
1H-Pyrrolo[3,2,1-IJ]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and quinazoline ring system. The presence of nitrogen atoms within the ring structure contributes to its diverse chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2,1-IJ]quinazoline typically involves multi-step reactions. One common method includes the PdCl₂-mediated endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones . This process begins with the Sonogashira cross-coupling of 2-amino-5-bromo-3-iodobenzamide with aryl acetylenes, followed by boric acid-mediated cyclocondensation with benzaldehyde derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, with optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2,1-IJ]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2,1-IJ]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells. The compound’s ability to form hydrogen bonds and interact with the active sites of enzymes is crucial for its biological activity .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring structure but differs in the position and type of nitrogen atoms.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity, this compound has a different arrangement of nitrogen atoms within the ring system.
Quinazoline Derivatives: These compounds, such as erlotinib and gefitinib, are used in cancer treatment and share structural similarities with 1H-Pyrrolo[3,2,1-IJ]quinazoline.
Uniqueness: this compound stands out due to its specific ring fusion and the resulting biological activities.
Properties
CAS No. |
56088-56-3 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-5-12-7-11-6-9(3-1)10(8)12/h1-5,7H,6H2 |
InChI Key |
SPSIFDNPBXGZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=C2N(C=C3)C=N1 |
Origin of Product |
United States |
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